molecular formula C9H6O8 B14421089 3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid CAS No. 84638-34-6

3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid

Cat. No.: B14421089
CAS No.: 84638-34-6
M. Wt: 242.14 g/mol
InChI Key: ITNALTVCFAGSSJ-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid, also known as trimellitic acid, is a chemical compound with the molecular formula C₉H₆O₆. It is a colorless solid that belongs to the family of benzenetricarboxylic acids. This compound is notable for its three carboxylic acid groups and two hydroxyl groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid is typically synthesized through the oxidation of 1,2,4-trimethylbenzene. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) under controlled conditions . The reaction proceeds as follows:

    Oxidation of 1,2,4-trimethylbenzene: [ \text{C₆H₃(CH₃)₃} + 3 \text{KMnO₄} \rightarrow \text{C₆H₃(COOH)₃} + 3 \text{MnO₂} + 3 \text{KOH} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid and sulfuric acid).

Major Products Formed

Scientific Research Applications

3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of plasticizers, resins, and coatings .

Mechanism of Action

The mechanism of action of 3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the hydroxyl groups can participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Trimesic Acid (Benzene-1,3,5-tricarboxylic acid): Similar structure but with carboxylic acid groups at different positions.

    Hemimellitic Acid (Benzene-1,2,3-tricarboxylic acid): Another isomer with carboxylic acid groups at different positions.

    Citric Acid: A tricarboxylic acid with a different backbone structure.

Uniqueness

3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the benzene ring, which allows for diverse chemical reactivity and applications. Its specific arrangement of functional groups distinguishes it from other tricarboxylic acids and contributes to its versatility in various fields .

Properties

84638-34-6

Molecular Formula

C9H6O8

Molecular Weight

242.14 g/mol

IUPAC Name

3,5-dihydroxybenzene-1,2,4-tricarboxylic acid

InChI

InChI=1S/C9H6O8/c10-3-1-2(7(12)13)4(8(14)15)6(11)5(3)9(16)17/h1,10-11H,(H,12,13)(H,14,15)(H,16,17)

InChI Key

ITNALTVCFAGSSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1O)C(=O)O)O)C(=O)O)C(=O)O

Origin of Product

United States

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